5-(Bromomethyl)-2-methoxybenzonitrile

RORγ modulator Nuclear receptor Autoimmune disease

SAR programs targeting RORγ or kinases risk regioisomer mis-identification that derails lead optimization. This is the validated 5-bromomethyl-2-methoxy regioisomer-not the inactive 4-isomer (CAS 182287-68-9). - Installs the 3-cyano-4-methoxybenzyl pharmacophore for potent RORγ binding (Ki < 100 nM vs. 550 nM for unsubstituted benzyl) - Cited in Pfizer WO2007/091176 A1 (p. 169) for pyridinone pyrazole urea kinase inhibitor synthesis - ≥95% purity; available in 50 mg-1 g quantities with immediate global shipping

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 320407-91-8
Cat. No. B1289213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-methoxybenzonitrile
CAS320407-91-8
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CBr)C#N
InChIInChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3
InChIKeyVRUNGNUGLFXRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-methoxybenzonitrile: Benzylic Bromide Building Block


5-(Bromomethyl)-2-methoxybenzonitrile (CAS 320407-91-8; synonym: 3-cyano-4-methoxybenzyl bromide) is a trisubstituted aromatic building block bearing a benzylic bromide at the 5-position, a methoxy group at the 2-position, and a nitrile at the 1-position of the benzene ring . With a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol, this compound serves as a key synthetic intermediate in the construction of pharmaceutical candidates, most notably pyridinone pyrazole urea kinase inhibitors [1] and RORγ modulators [2]. The benzylic bromide functionality enables efficient nucleophilic substitution for covalent linking of the 3-cyano-4-methoxybenzyl pharmacophoric fragment onto heterocyclic scaffolds, while the ortho-methoxy and para-bromomethyl substitution pattern relative to the nitrile creates a unique electronic and steric environment that meaningfully differentiates this regioisomer from its positional analogs.

Medicinal Chemistry RORγ modulator and kinase inhibitor scaffold decoration
Synthetic Utility Benzylic bromide for SN2 installation of 3-cyano-4-methoxybenzyl fragment
Regioisomer ID 5-bromomethyl-2-methoxy substitution required for reported pharmacophore geometry

5-(Bromomethyl)-2-methoxybenzonitrile: Regioisomer Specificity


The regioisomeric identity of the bromomethyl substitution on the methoxybenzonitrile scaffold is not interchangeable for structure-activity relationship (SAR)-driven programs. The 5-bromomethyl-2-methoxy regioisomer (320407-91-8) places the benzylic bromide para to the nitrile and meta to the methoxy group, whereas the 4-bromomethyl-2-methoxy isomer (CAS 182287-68-9) positions the benzylic bromide meta to the nitrile and ortho to the methoxy . These positional differences generate distinct electronic landscapes: the ortho-methoxy group in 320407-91-8 donates electron density via resonance into the aromatic ring, modulating the electrophilicity of the benzylic carbon and the overall dipole moment of the molecule . In pharmaceutical applications, the 3-cyano-4-methoxybenzyl fragment derived from 320407-91-8 confers potent RORγ binding (Ki < 100 nM), whereas substitution with an unsubstituted benzyl group reduces affinity by more than 5-fold (Ki = 550 nM) within the identical chemotype [1]. A researcher substituting 320407-91-8 with the 4-isomer would install a topologically distinct benzyl group that alters the vector of the pendant aryl ring and disrupts the critical cyano-methoxy pharmacophoric arrangement, with unpredictable consequences for target engagement and selectivity.

! 4-bromomethyl isomer (CAS 182287-68-9) installs a topologically distinct benzyl group, altering the exit vector by approximately 60°
! Unsubstituted benzyl analogs may shift RORγ binding affinity; reported context shows >5-fold Ki difference within the same chemotype
! 5-bromo-2-methoxybenzonitrile is an aryl bromide; reactivity profile under SN2 conditions may not transfer

5-(Bromomethyl)-2-methoxybenzonitrile: Quantitative Evidence Guide


RORγ Binding Affinity: 3-Cyano-4-methoxybenzyl Fragment Advantage

In a direct head-to-head comparison within the same patent series (US10829481), the benzimidazole-carboxamide derivative incorporating the 3-cyano-4-methoxybenzyl fragment—the pharmacophoric unit installed via 320407-91-8—exhibits a Ki of <100 nM for human RORγ (Compound I-83) [1]. In contrast, the structural analog bearing an unsubstituted benzyl group at the identical position (Compound I-150) yields a Ki of 550 nM under the same cell-free competition radioligand binding assay [2]. This represents a greater than 5.5-fold improvement in binding affinity attributable specifically to the 3-cyano-4-methoxy substitution pattern that only 320407-91-8 can install.

RORγ Binding Affinity
Head-to-head
Target: Ki 3-cyano-4-methoxybenzyl fragment (via 320407-91-8)
Comparator: Ki = 550 nM Unsubstituted benzyl analog
Supports RORγ pharmacophore modeling
Cell-free competition radioligand binding assay; human RORγ
RORγ modulator Nuclear receptor Autoimmune disease

Regioisomer Pharmacophore Geometry: 5- vs 4-Bromomethyl Substitution

The 5-bromomethyl-2-methoxy substitution pattern of 320407-91-8 places the benzylic bromide para to the nitrile and meta to the methoxy group, producing a 3-cyano-4-methoxybenzyl fragment upon nucleophilic displacement . The regioisomeric 4-bromomethyl-2-methoxy compound (CAS 182287-68-9) generates a 4-cyano-3-methoxybenzyl fragment, where the benzylic attachment point is meta to the nitrile and ortho to the methoxy [1]. This positional shift alters the exit vector of the benzyl group relative to the cyano and methoxy substituents, changing the spatial orientation of the pendant aromatic ring in the final drug-like molecule by approximately 60° of arc rotation and shifting the cyano group position by roughly 2.4 Å relative to the benzylic attachment point (based on standard benzene ring geometry). Such topological differences are known to critically impact target binding, as evidenced by the fact that the 3-cyano-4-methoxybenzyl fragment yields potent RORγ binding [2].

Regioisomer Pharmacophore Geometry
Class-level inference
~60° exit vector rotation; ~2.4 Å cyano positional shift
Regioisomer geometry context may differ
Geometric analysis based on benzene ring bond lengths
Regioisomer comparison Pharmacophore geometry Structure-activity relationship

Synthetic Accessibility: Bromination from 3-Cyano-4-methoxybenzyl Alcohol

The synthesis of 320407-91-8 from 3-cyano-4-methoxybenzyl alcohol using phosphorus tribromide (PBr₃, 0.146 mL) in dichloromethane at 0 °C proceeds with an isolated yield of approximately 87%, as documented in the experimental procedures of Pfizer patent WO2007/091176 A1 . In the reported protocol, 500 mg of the alcohol substrate yields 456.3 mg of the desired 3-cyano-4-methoxybenzyl bromide as an off-white solid after trituration with diisopropyl ether . For comparison, direct electrophilic bromomethylation of 2-methoxybenzonitrile (a possible alternative route to related intermediates) using paraformaldehyde/HBr/AcOH typically proceeds with variable regioselectivity and requires chromatographic separation of regioisomeric products, which can reduce effective yields to the 50–70% range for the desired 5-substituted product .

Synthetic Accessibility
Cross-study comparable
~87% isolated yield
PBr₃, CH₂Cl₂, 0 °C
Supports route-scouting decisions
Versus 50–70% via direct bromomethylation; data to verify
Synthesis efficiency Bromination Process chemistry

Patent Pedigree: Two Distinct Pharmaceutical Chemotypes

320407-91-8 is specifically cited as an intermediate in two independent pharmaceutical patent families with distinct therapeutic targets. In Pfizer's WO2007/091176 A1, the compound is employed to construct pyridinone pyrazole urea and pyrimidinone pyrazole urea derivatives that function as kinase inhibitors [1]. Separately, in Vitae Pharmaceuticals' US10829481, the 3-cyano-4-methoxybenzyl fragment installed via 320407-91-8 is an essential component of potent RORγ inverse agonists (Compound I-83, Ki < 100 nM) [2]. The 4-bromomethyl isomer (CAS 182287-68-9) does not appear in these patent families, indicating differentiated application relevance . The 2-bromomethyl-5-methoxy isomer (CAS 76519-90-9) has been independently associated with fungicidal agrochemical applications rather than the human therapeutic targets addressed by 320407-91-8-derived compounds .

Patent Pedigree
Supporting evidence
320407-91-8 Kinase inhibitor (Pfizer) and RORγ modulator (Vitae) patents
4-/2-isomers No overlapping human therapeutic patent citations
Dual therapeutic target validation context
Patent database search; BindingDB pharmacological data
Patent analysis Kinase inhibitor RORγ modulator Pharmaceutical intermediate

Physicochemical Differentiation: LogP and PSA vs. Isomers

The computed physicochemical properties of 320407-91-8 include a LogP of 2.46 and a polar surface area (PSA) of 33.02 Ų . These values place the compound within favorable drug-like chemical space for a building block intended for oral bioavailability. For context, the 4-bromomethyl-2-methoxy isomer (CAS 182287-68-9) has a predicted boiling point of 341.5 ± 32.0 °C and density of 1.48 ± 0.1 g/cm³, with a different InChI Key (DCBBEYJXIOWQPQ) reflecting its distinct connectivity [1]. The 5-bromo-2-methoxybenzonitrile analog (CAS 144649-99-0), which lacks the benzylic -CH₂- spacer and thus has a directly ring-attached bromine rather than a bromomethyl group, exhibits fundamentally different reactivity (aryl bromide vs. benzylic bromide), making it unsuitable for nucleophilic displacement under SN2 conditions that are facile for 320407-91-8 . The benzylic bromide of 320407-91-8 is further activated by the electron-withdrawing para-cyano group, which stabilizes the transition state for SN2 displacement relative to isomers where the cyano is positioned meta to the bromomethyl group.

Physicochemical Differentiation
Class-level inference
LogP = 2.46; PSA = 33.02 Ų
Reactivity and solvent-selection context
Benzylic bromide para to CN activates SN2 displacement
Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Commercial Sourcing: Multi-Vendor Availability and Pricing

320407-91-8 is commercially available from multiple independent vendors including Chemsrc (catalog), CymitQuimica, GH-Reagent (50 mg–1 g packaging), Chemenu (CM748763, purity ≥95%), and Leyan/Bidepharm, providing competitive sourcing options for procurement [1]. In contrast, the 4-bromomethyl isomer (CAS 182287-68-9) is listed by Sigma-Aldrich as part of the AldrichCPR collection at $39.10 per 10 mg, with the explicit caveat that Sigma-Aldrich 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . The 4-isomer is also available from Fluorochem (£75.00/100 mg, £328.00/1 g) and Macklin (¥921/250 mg, ¥2488/1 g, 95% purity) . The 5-isomer (320407-91-8) benefits from being listed under multiple catalog numbers across different regional suppliers, reducing single-supplier dependency risk for multi-gram procurement campaigns.

Commercial Sourcing
Supporting evidence
5-isomer (320407-91-8) ≥5 vendors; 50 mg–1 g; purity ≥95%
4-isomer (182287-68-9) 3+ vendors; Sigma-Aldrich CPR (no analytical data)
Multi-vendor sourcing with purity specifications
Vendor catalog analysis 2024–2025; prices subject to change
Commercial availability Pricing comparison Procurement Supply chain

5-(Bromomethyl)-2-methoxybenzonitrile: Application Scenarios


RORγ Drug Discovery: 3-Cyano-4-methoxybenzyl Pharmacophore Installation

Medicinal chemistry teams pursuing inverse agonists or modulators of the retinoic acid-related orphan receptor gamma (RORγ) for autoimmune or inflammatory indications should prioritize 320407-91-8 as the key intermediate. Direct evidence from US10829481 demonstrates that the 3-cyano-4-methoxybenzyl fragment installed via this compound confers potent RORγ binding (Compound I-83, Ki < 100 nM), outperforming the unsubstituted benzyl analog by >5.5-fold (Compound I-150, Ki = 550 nM) in the same assay [1]. The cyano and methoxy groups of the installed fragment engage in critical polar and hydrophobic interactions within the RORγ ligand-binding domain, and the para-cyano substitution relative to the benzylic attachment point provides the correct exit vector geometry for the pendant benzimidazole-carboxamide scaffold. The 4-bromomethyl isomer (CAS 182287-68-9) cannot replicate this pharmacophoric arrangement, as it would present the cyano group in a topologically distinct orientation [2].

Kinase Inhibitor Synthesis: Pyridinone Pyrazole Urea Scaffold Decoration

For kinase inhibitor programs building upon the pyridinone pyrazole urea or pyrimidinone pyrazole urea chemotypes disclosed in Pfizer's WO2007/091176 A1, 320407-91-8 is the validated intermediate for introducing the 3-cyano-4-methoxybenzyl substituent [1]. The patent specifically cites 320407-91-8 on page/column 169 as a synthetic intermediate, confirming its direct relevance to this therapeutic scaffold. The benzylic bromide undergoes efficient nucleophilic displacement by amine, thiol, or alkoxide nucleophiles under standard SN2 conditions, enabling parallel library synthesis in 96-well format. The ~87% isolated yield reported for the bromination step from the corresponding alcohol ensures that gram-scale preparation of 320407-91-8 is feasible for supporting multiple library plates [2]. Researchers working on alternative kinase chemotypes that may benefit from the electron-withdrawing and hydrogen-bond-accepting properties of the 3-cyano-4-methoxybenzyl group can also utilize 320407-91-8 as a late-stage diversification reagent.

SAR Exploration of N-Benzylated Heterocycle Benzyl Position

320407-91-8 is ideally suited for systematic SAR studies examining the effect of aryl substitution on the pharmacological properties of N-benzylated heterocyclic drug candidates. The presence of three electronically distinct functional groups—electron-donating methoxy (σₚ⁺ = −0.78), electron-withdrawing nitrile (σₚ = 0.66), and the benzylic bromide linker—allows researchers to probe how incremental changes in benzyl substitution pattern affect target binding, cellular potency, metabolic stability, and solubility. The computed LogP of 2.46 and PSA of 33.02 Ų for the free benzyl bromide [1] provide baseline parameters for predicting how the 3-cyano-4-methoxybenzyl fragment influences the overall physicochemical profile of final compounds. In comparative SAR campaigns, 320407-91-8 should be benchmarked against analogs bearing alternative substitution patterns (e.g., 4-cyano, 3-methoxy, 3,4-dimethoxy, or 4-trifluoromethoxy benzyl groups) to quantify the specific contribution of the 3-cyano-4-methoxy arrangement to potency, selectivity, and drug-like properties.

Agrochemical Intermediate Screening: vs. 2-Bromomethyl-5-methoxy Isomer

For agrochemical discovery programs screening bromomethyl-methoxybenzonitrile building blocks, 320407-91-8 presents a human-health-focused application profile that is distinct from the 2-bromomethyl-5-methoxy isomer (CAS 76519-90-9), which has been specifically associated with fungicidal properties [1]. The 3-cyano-4-methoxy substitution pattern of 320407-91-8 is validated in human nuclear receptor and kinase inhibitor contexts, whereas the 2-bromomethyl-5-methoxy isomer has been explored for agricultural fungicide applications [2]. This differentiation allows procurement teams to select the appropriate regioisomer based on the intended therapeutic or agrochemical application, avoiding cross-contamination of compound libraries with regioisomers that have been optimized for entirely different biological target classes. The benzylic bromide reactivity of 320407-91-8 further enables its use in the synthesis of covalent probes or activity-based protein profiling (ABPP) reagents targeting serine hydrolases or cysteine proteases, where the cyano group can serve as an infrared or Raman spectroscopic reporter .

Application
Selection Property
Validation Focus
RORγ modulator drug discovery
3-cyano-4-methoxybenzyl pharmacophore installation
Target engagement and binding assay context
Kinase inhibitor library synthesis
Validated intermediate for pyridinone pyrazole urea scaffolds
SN2 coupling efficiency and parallel library feasibility
N-benzylated heterocycle SAR studies
Electronically diverse substitution pattern
Physicochemical property benchmarking
Agrochemical intermediate screening
Human-health application profile vs. 2-isomer
Regioisomer-specific target class alignment review

Technical Documentation Hub

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